molecular formula C14H19NO B2976652 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine CAS No. 2137593-21-4

6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine

Cat. No.: B2976652
CAS No.: 2137593-21-4
M. Wt: 217.312
InChI Key: ZQSADWPQDIIFSC-UHFFFAOYSA-N
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Description

6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a phenyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a methoxy-substituted benzaldehyde with a suitable amine and a ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4,4-dimethyl-3-phenyl-2,3,4,5-tetrahydropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and phenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising therapeutic properties .

Properties

IUPAC Name

6-methoxy-4,4-dimethyl-3-phenyl-3,5-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)9-13(16-3)15-10-12(14)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSADWPQDIIFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NCC1C2=CC=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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